Nobiloside

Description

The Significance of Marine Organisms as a Source for Bioactive Chemical Entities

The marine environment, covering over 70% of the Earth's surface, represents a vast and largely untapped reservoir of biodiversity. nih.govnih.gov This extensive biodiversity corresponds to a remarkable chemical diversity, making marine organisms a prolific source for the discovery of novel bioactive compounds. nih.govnih.gov For millennia, terrestrial organisms, particularly plants, were the primary source for natural product-based medicines. However, the unique and often extreme conditions of marine habitats—such as high pressure, varying temperatures, and low light—have driven marine life to develop unique metabolic pathways, resulting in the production of secondary metabolites with complex and often unprecedented chemical structures. nih.gov

Systematic investigations have revealed that marine invertebrates like sponges, tunicates, and corals produce a higher number of antibiotic, anti-inflammatory, and anti-cancer substances than any group of terrestrial organisms. mdpi.com These compounds are often utilized by the organisms for defense against predators, competition for space, or as antimicrobial agents. mdpi.com The structural novelty of marine natural products makes them ideal candidates for drug discovery, as they can interact with biological targets in ways that synthetic compounds may not. mdpi.com To date, approximately half of all modern drugs have origins in natural products, underscoring the profound potential of these molecules. nih.gov The exploration of marine organisms continues to yield promising therapeutic leads for a wide range of human diseases, including cancer, infectious diseases, and inflammatory conditions. nih.govnih.govfrontiersin.org

Classification and Biological Relevance of Triterpenoid (B12794562) Glycosides within Marine Natural Products

Among the diverse classes of marine natural products, triterpenoid glycosides, also known as saponins (B1172615), are a significant group of secondary metabolites predominantly found in marine invertebrates such as sea cucumbers (Holothuroidea) and sponges (Porifera). nih.govmdpi.comfrontiersin.org These compounds are amphiphilic, consisting of a lipophilic triterpene aglycone (the non-sugar part) and a hydrophilic sugar (glycone) chain attached to it. nih.gov

The structural diversity of marine triterpenoid glycosides is vast and serves as a basis for their classification. A primary classification is based on the structure of the aglycone. In sea cucumbers, for instance, they are broadly categorized into:

Holostane-type glycosides : These are characterized by the presence of a γ(18,20)-lactone in the aglycone structure. nih.gov This is the most common type.

Non-holostane-type glycosides : These lack the characteristic lactone ring and possess other structural features. nih.gov

Further structural variety arises from the position of double bonds in the aglycone, the nature and length of the carbohydrate chain (which can contain up to six sugar units), and the presence of functional groups like sulfate (B86663) or acetyl moieties. nih.govfrontiersin.orgnih.gov The sugar units commonly found include D-xylose, D-quinovose, D-glucose, and their methylated derivatives. frontiersin.orgnih.gov

The biological relevance of these compounds is largely attributed to their interaction with cell membranes. nih.gov Many triterpenoid glycosides exhibit potent biological activities, which are believed to be part of the organism's chemical defense mechanisms. mdpi.com Key reported activities include:

Cytotoxicity : This is the most widely reported biological property. Many marine triterpenoid glycosides show strong cytotoxic effects against a variety of cancer cell lines, making them a subject of interest in anticancer research. nih.govfrontiersin.orgnih.gov

Antimicrobial and Antifungal Activity : These compounds can inhibit the growth of various bacteria and fungi. nih.govmdpi.com

Immunomodulatory Effects : Some glycosides have been shown to modulate the immune system. nih.gov

Antiviral Activity : Research has also pointed to the potential of these compounds as antiviral agents. nih.gov

The specific type and arrangement of the sugar units, as well as the structure of the aglycone, play a crucial role in determining the potency and specificity of their biological effects. nih.gov

Historical Perspective and Current Research Landscape of Nobiloside

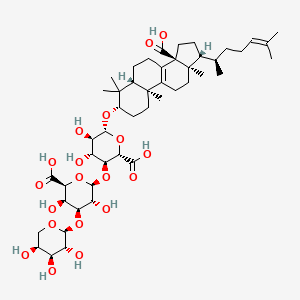

This compound is a triterpenoidal saponin (B1150181) that was first isolated from the marine sponge Erylus nobilis. nih.gov Its discovery was detailed in a 2002 study published in the Journal of Natural Products. nih.gov The research team successfully determined its structure as a penasterol (B1679222) trisaccharide through the use of NMR spectroscopy and chiral GC analysis. nih.gov

The initial investigation into the biological activity of this compound revealed its potential as an enzyme inhibitor. Specifically, it was found to inhibit neuraminidase, an enzyme produced by the bacterium Clostridium perfringens. nih.gov The study reported a significant inhibitory effect, with an IC50 value of 0.46 µg/mL, highlighting its potency. nih.gov Neuraminidase inhibitors are a class of antiviral drugs, suggesting a potential therapeutic application for this compound that warrants further investigation.

Since its initial discovery and characterization, this compound has been cataloged as a significant marine natural product. However, the broader research landscape following the 2002 paper appears to be limited. While the foundational study established its structure and a promising biological activity, extensive follow-up research exploring its mechanism of action, potential in other therapeutic areas, or synthetic pathways is not widely documented in subsequent scientific literature. The current status of this compound research positions it as a molecule of interest with demonstrated bioactivity, representing an opportunity for future research to build upon the initial findings. Further studies are needed to fully elucidate its therapeutic potential and explore its development as a pharmacological agent.

Properties

Molecular Formula |

C47H72O19 |

|---|---|

Molecular Weight |

941.1 g/mol |

IUPAC Name |

(2S,3S,4R,5R,6R)-3-[(2R,3R,4S,5R,6S)-6-carboxy-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[[(3S,5R,10S,13R,14S,17R)-14-carboxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C47H72O19/c1-20(2)9-8-10-21(3)22-14-18-47(43(59)60)24-11-12-26-44(4,5)27(15-16-45(26,6)23(24)13-17-46(22,47)7)62-41-31(52)29(50)35(37(66-41)39(57)58)64-42-33(54)34(32(53)36(65-42)38(55)56)63-40-30(51)28(49)25(48)19-61-40/h9,21-22,25-37,40-42,48-54H,8,10-19H2,1-7H3,(H,55,56)(H,57,58)(H,59,60)/t21-,22-,25+,26+,27+,28+,29-,30-,31-,32-,33-,34+,35+,36+,37+,40+,41-,42-,45-,46-,47+/m1/s1 |

InChI Key |

YPXXUUWXJGOZRF-OWCKYAQWSA-N |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O)O)C)C)C(=O)O |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)C(=O)O)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)O)O)C)C)C(=O)O |

Synonyms |

nobiloside |

Origin of Product |

United States |

Ecological Occurrence and Biogeographical Distribution of Nobiloside

Identification of Nobiloside from the Marine Sponge Erylus nobilis

This compound is a neuraminidase inhibitor first isolated from the marine sponge Erylus nobilis Thiele, 1903. researchgate.netnih.gov Its structure was elucidated as a penasterol (B1679222) trisaccharide. researchgate.netnih.govnih.gov The aglycone component of this compound features 8(9)- and 24(25)-double bonds and a carboxy group at the C-14 position. mdpi.comvliz.be The oligosaccharide portion of this compound is composed of a specific sequence of monosaccharides: β-D-glucuronic acid as the first sugar, followed by β-D-galacturonic acid as the second, and α-L-arabinose as the terminal sugar. mdpi.comvliz.be The absolute configurations of these components were determined through a combination of Nuclear Magnetic Resonance (NMR) and chiral Gas Chromatography (GC) analysis. nih.gov

Geographic Localities and Taxonomic Distribution of this compound-Producing Organisms

This compound has been specifically identified in the marine sponge Erylus nobilis. researchgate.netnih.govmdpi.comscispace.com This species has been collected from distinct geographic localities, notably Jaeju Island, Korea, and the Pacific Ocean near Shikine-jima Island, approximately 200 km south of Tokyo, Japan. researchgate.netnih.govmdpi.com

The taxonomic distribution of this compound places it within a broader group of triterpenoidal glycosides found in marine sponges, particularly those belonging to the genus Erylus. nih.govmdpi.comarchive.org While this compound is a distinct compound, the genus Erylus is known to produce a diverse array of related saponins (B1172615), including erylosides, formosides, and sokodosides. researchgate.netnih.govmdpi.comarchive.org Approximately 80 different sponge triterpenoidal glycosides have been reported from various Erylus species. researchgate.netnih.govmdpi.com Although the isolation of identical glycosides from different species within the same genus is uncommon, eryloside H, for instance, has been found in both Erylus formosus and Erylus nobilis. mdpi.com

Table 1: Geographic Localities of Erylus nobilis Collections Yielding this compound

| Sponge Species | Geographic Locality | Reference |

| Erylus nobilis | Jaeju Island, Korea | researchgate.net |

| Erylus nobilis | Shikine-jima Island, Pacific Ocean (Japan) | nih.govmdpi.com |

Table 2: Taxonomic Distribution of this compound and Related Compounds

| Compound Class | Compound Examples | Producing Organism Genus | Reference |

| Triterpenoidal Saponins | This compound, Erylosides, Formosides, Sokodosides | Erylus | researchgate.netnih.govmdpi.comarchive.org |

Proposed Ecological Roles and Biological Functions of this compound in Marine Ecosystems

This compound exhibits a notable biological function as an inhibitor of neuraminidase, an enzyme found in various organisms. researchgate.netnih.gov Specifically, it has demonstrated inhibitory activity against neuraminidase from the bacterium Clostridium perfringens, with an IC50 value of 0.46 µg/mL (equivalent to 0.5 µM). researchgate.netnih.govnih.govmdpi.comvliz.be

Advanced Chromatographic and Spectroscopic Methodologies for Nobiloside Isolation and Purification

Comprehensive Extraction Techniques from Marine Biomass

The initial step in the isolation of nobiloside involves its extraction from the marine biomass, typically a marine sponge such as Erylus nobilis. The selection of an appropriate extraction solvent system is critical to ensure the efficient recovery of triterpenoid (B12794562) saponins (B1172615) while minimizing the co-extraction of interfering substances.

A common approach involves the use of polar organic solvents, often in combination, to effectively solubilize the saponin (B1150181) glycosides. Methanol (B129727) and ethanol (B145695) are frequently employed due to their ability to penetrate the cellular matrix of the sponge and extract a broad range of secondary metabolites, including saponins. In some protocols, a sequential extraction with solvents of increasing polarity may be utilized to achieve a preliminary fractionation of the extract.

For instance, a comprehensive extraction protocol for triterpenoid saponins from marine sponges could involve the following steps:

Lyophilization of the sponge material to remove water and facilitate grinding into a fine powder.

Maceration or Soxhlet extraction of the powdered biomass with a solvent such as methanol or a mixture of dichloromethane (B109758) and methanol (1:1 v/v).

Concentration of the crude extract under reduced pressure to yield a viscous residue.

The choice of the extraction method can significantly impact the yield and purity of the initial extract. The table below outlines various solvent systems and their typical applications in the extraction of marine saponins.

| Solvent System | Rationale and Application | Typical Biomass to Solvent Ratio |

|---|---|---|

| Methanol | A highly polar solvent effective for extracting a wide range of polar and moderately polar compounds, including saponins. | 1:10 (w/v) |

| Ethanol | A slightly less polar alternative to methanol, often used for its lower toxicity and good extraction efficiency for saponins. | 1:10 (w/v) |

| Dichloromethane/Methanol (1:1) | A combination of a nonpolar and a polar solvent that can efficiently extract a broad spectrum of compounds, including amphipathic saponins. | 1:15 (w/v) |

| Butanol | Often used in liquid-liquid partitioning to selectively extract saponins from an aqueous suspension of the crude extract. | N/A (for partitioning) |

Multi-Stage Chromatographic Fractionation Strategies

Following extraction, the crude extract, which is a complex mixture of numerous compounds, must undergo a series of chromatographic separations to isolate this compound. A multi-stage strategy is essential to systematically reduce the complexity of the mixture and enrich the target compound.

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique that is indispensable for the final purification of this compound. researchgate.net It offers excellent separation of structurally similar saponins, which often co-elute in lower-resolution chromatographic methods. nih.gov

Reversed-phase (RP) HPLC is the most common mode used for saponin purification. A C18 (octadecylsilyl) stationary phase is typically employed, and the mobile phase usually consists of a gradient of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, often with the addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. nih.gov

The development of a preparative HPLC method involves a systematic optimization of various parameters to achieve the desired purity and yield. The table below details typical parameters for the preparative HPLC purification of marine saponins.

| Parameter | Typical Specification | Rationale |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 21.2 mm, 5 µm) | Provides good retention and separation of hydrophobic saponin aglycones. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Allows for the elution of compounds with a wide range of polarities. |

| Gradient | e.g., 40% to 100% Acetonitrile in 30 minutes | Optimized to resolve closely related saponin structures. |

| Flow Rate | 5-20 mL/min | Adjusted based on column dimensions and particle size to ensure efficient separation. |

| Detection | UV (200-210 nm) or Evaporative Light Scattering Detector (ELSD) | Saponins often lack a strong chromophore, making low UV wavelengths or ELSD necessary for detection. researchgate.net |

Before subjecting the sample to the high-resolution power of preparative HPLC, a preliminary fractionation is crucial to reduce the sample complexity and prevent overloading of the preparative column. Vacuum Liquid Chromatography (VLC) and conventional Column Chromatography (CC) are widely used for this primary separation of the crude extract. juniperpublishers.com

VLC is a rapid and efficient technique that utilizes a sintered glass funnel and a vacuum to accelerate the separation process. juniperpublishers.com It is often employed for the initial fractionation of large quantities of crude extract. The stationary phase is typically silica (B1680970) gel, and a stepwise gradient of solvents with increasing polarity is used to elute different fractions.

Column chromatography, a more traditional method, operates under gravity and is also used for the initial cleanup and fractionation of the extract. Both normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) stationary phases can be used, depending on the polarity of the target compounds.

A typical primary separation strategy might involve:

Dissolving the crude extract in a minimal amount of a suitable solvent.

Adsorbing the extract onto a small amount of silica gel.

Applying the dried, adsorbed sample to the top of a VLC or CC column packed with silica gel.

Eluting the column with a stepwise gradient of solvents, such as hexane, ethyl acetate, and methanol, to yield fractions of decreasing polarity.

Solid Phase Extraction (SPE) is a valuable technique for the cleanup and concentration of samples prior to further chromatographic analysis. sigmaaldrich.com It can be used to remove interfering compounds, such as salts and highly polar or nonpolar impurities, from the fractions obtained from VLC or CC. nih.gov

SPE cartridges are available with a wide variety of stationary phases, including reversed-phase (e.g., C18), normal-phase (e.g., silica), and ion-exchange materials. phenomenex.comnih.gov For the purification of saponins, reversed-phase SPE is commonly used. The process typically involves four steps:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol).

Equilibration: The sorbent is washed with a solvent that mimics the sample matrix (e.g., water).

Loading: The sample is passed through the cartridge, and the saponins are retained on the sorbent.

Elution: The retained saponins are eluted with a stronger organic solvent (e.g., methanol or acetonitrile).

This process results in a cleaner and more concentrated sample, which is ideal for injection onto a preparative HPLC system. phenomenex.com

Emerging and Automated Isolation Technologies for Complex Natural Products

The field of natural product isolation is continually evolving, with the development of new technologies that aim to improve efficiency, speed, and automation.

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating issues such as irreversible adsorption of the sample. nih.govresearchgate.net CCC has been successfully applied to the separation of saponins and offers a high loading capacity, making it suitable for the fractionation of crude extracts. researchgate.netmdpi.com

Automated SPE systems are now available that can process multiple samples in parallel, significantly increasing throughput and reproducibility. aurorabiomed.comthermofisher.com These systems can automate the entire SPE workflow, from cartridge conditioning to sample elution, minimizing manual intervention and the potential for error.

Automated HPLC-SPE systems combine the high-resolution separation of HPLC with the sample cleanup and concentration capabilities of SPE. In these integrated systems, fractions from the HPLC can be automatically collected and further purified or concentrated using online SPE, streamlining the entire purification process.

These emerging and automated technologies hold great promise for accelerating the discovery and isolation of novel marine natural products like this compound, enabling researchers to more efficiently explore the chemical diversity of the marine environment.

Rigorous Structural Elucidation of Nobiloside

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is indispensable for elucidating the connectivity of atoms and the spatial arrangement within complex molecules like Nobiloside ctdbase.org. It provides detailed insights into the molecular structure, dynamics, and interactions, enabling unambiguous identification.

Extensive spectroscopic analysis, including various 1D and 2D NMR experiments, has been crucial for the structural assignment of this compound ctdbase.org. For instance, studies on related erylosides, which share structural similarities with this compound, have utilized techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple-Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and TOCSY (Total Correlation Spectroscopy). These techniques are fundamental for:

COSY: Identifying proton-proton spin couplings, thereby revealing adjacent protons and establishing proton networks within the molecule.

HSQC (or HMQC): Correlating proton and carbon atoms that are directly bonded, providing information on the chemical environment of each C-H pair.

HMBC: Establishing long-range correlations between protons and carbons separated by two or three bonds, which is vital for connecting different fragments of the molecule, including the aglycone and the sugar moieties. For this compound, HMBC correlations, such as from H-1' to C-3, H-1'' to C-4', and H-1''' to C-3'', were instrumental in determining the sequence of the sugar residues nih.gov.

NOESY (Nuclear Overhauser Effect Spectroscopy): Providing information about through-space proximity of nuclei, which is crucial for determining relative stereochemistry and conformational preferences.

The relative stereochemistry of this compound has been assigned by comparing its C NMR chemical shifts with those of known erylosides ctdbase.org. Furthermore, the anomeric configurations of the sugar residues were determined to be β, based on the magnitude of their J coupling constant values, which typically fall within the 7–9 Hz range for diaxial proton coupling in β-glycosides ctdbase.org.

Determining the absolute stereochemistry of this compound's various chiral centers is a critical aspect of its structural elucidation. This has been achieved through a combination of methods:

Chiral GC Analysis: The absolute configurations of the sugar residues within this compound were determined using chiral gas chromatography (GC) analysis ctdbase.orgnih.gov. This technique separates enantiomers and allows for their identification by comparison with known standards.

Acidic Hydrolysis and Cysteine Derivatization followed by LC-HRMS: Following acidic hydrolysis of this compound, the released sugar residues were derivatized with cysteine. Subsequent analysis by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) enabled the assignment of their absolute configurations ctdbase.org. Specifically, the sugar residues were determined to be D-GlcU (glucuronic acid), D-GalU (galacturonic acid), and L-Ara (arabinose) nih.gov.

Modified Mosher's Method: The absolute configuration of the aglycone portion of this compound was determined using the modified Mosher's method nih.gov. This involves derivatizing hydroxyl groups with Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and analyzing the resulting NMR chemical shift differences to deduce the configuration of the chiral center.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry plays a complementary role to NMR, primarily providing information on the molecular weight and fragmentation patterns of the compound, which are essential for confirming the molecular formula and understanding the connectivity of its subunits.

High-Resolution Mass Spectrometry (HRMS), specifically High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS), is crucial for accurately determining the molecular mass of this compound and, consequently, confirming its elemental composition ctdbase.org. For this compound, HRESIMS confirmed its molecular formula as CHO nih.gov.

Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the analysis of complex natural product mixtures, from which this compound was isolated. LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of individual components within a mixture.

LC-HRMS for Stereochemical Assignment: As mentioned previously, LC-HRMS was employed in conjunction with acidic hydrolysis and cysteine derivatization to assign the absolute configurations of the sugar residues ctdbase.org.

Complex Mixture Analysis: LC-MS, including HPLC-ESI-IT-MS/MS, has been applied in metabolomic studies to obtain valuable information about the presence of various compounds in complex extracts, facilitating the identification of known and novel metabolites. Its high-throughput capabilities and sensitivity make it a predominant analytical choice in natural product research.

The integration of both NMR and MS data represents a robust strategy for comprehensive compound identification, overcoming the individual limitations of each technique and providing a high level of confidence in the determined structure.

Complementary Spectroscopic and Diffraction Methods

The structural determination of complex natural products like this compound often requires a multifaceted approach, integrating various spectroscopic and diffraction techniques to provide comprehensive information about their molecular architecture.

Optical Rotation and Circular Dichroism for Chiral Information

Optical rotation and circular dichroism (CD) spectroscopy are indispensable tools for determining the absolute configuration and conformational preferences of chiral molecules. Optical rotation measures the rotation of plane-polarized light as it passes through an optically active substance, a phenomenon arising from differences in refractive indices for left and right circularly polarized light. dntb.gov.ua Circular dichroism, on the other hand, measures the differential absorption of left and right circularly polarized light by a chiral molecule within its absorption bands.

For this compound, while nuclear magnetic resonance (NMR) and chiral gas chromatography (GC) analyses were primarily employed to determine its absolute configurations nih.gov, these methods are often complemented by optical rotation measurements and CD spectroscopy in natural product research. For instance, optical rotation measurements are routinely performed during the characterization of marine natural products, including saponins (B1172615). dntb.gov.ua Furthermore, for structurally related saponins, electronic circular dichroism (ECD) spectroscopy has been utilized to determine absolute configurations by comparing experimental CD spectra with those theoretically calculated using time-dependent density functional theory (TDDFT). This comparative approach leverages the sensitivity of CD signals to the three-dimensional arrangement of atoms, providing crucial insights into stereochemistry.

Computational Chemistry and In Silico Approaches for Structure Prediction

Computational chemistry plays an increasingly vital role in modern structural elucidation, offering powerful tools to assist in structure prediction, validation, and the interpretation of spectroscopic data.

Computer-Assisted Structure Elucidation (CASE) Systems

Computer-Assisted Structure Elucidation (CASE) systems are computational methods designed to determine molecular structures based on experimental spectroscopic data, primarily nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. These systems employ algorithms to generate all possible molecular structures that are consistent with a given molecular formula and the experimental spectral constraints. Subsequently, these candidate structures are filtered and ranked based on their compatibility with the experimental data, leading to the identification of the most plausible structure.

Modern CASE systems, such as ACD/Structure Elucidator, have significantly advanced, capable of elucidating complex natural products in a fraction of the time it would take manually. They address challenges like ambiguities in data, non-standard correlations, and molecular symmetry by systematically evaluating all structural possibilities. While the specific application of a named CASE system to this compound's initial elucidation is not detailed in the provided information, these systems are broadly accepted for novel or difficult chemical structures, particularly for natural products.

Molecular Modeling and Prediction of Spectroscopic Data

Molecular modeling encompasses a suite of computational methods that simulate physicochemical systems to generate, manipulate, and analyze molecular structures. A crucial application within structural elucidation is the prediction of spectroscopic data for proposed structures, which can then be compared with experimental data for validation or refinement. This approach is particularly valuable when experimental data are complex or ambiguous.

Time-dependent density functional theory (TDDFT) is a prominent quantum mechanical method used for predicting electronic transitions and calculating absorption spectra, such as UV-Vis and circular dichroism (CD) spectra. For instance, in the elucidation of related steroidal saponins, TDDFT calculations were employed to predict ECD spectra, which were then compared with experimental ECD data to determine absolute configurations. This demonstrates how computational predictions of spectroscopic parameters can corroborate or refine structural assignments derived from experimental measurements. The ability to predict spectral features like UV-Vis absorption, NMR chemical shifts, and CD signals allows researchers to validate hypothetical structures and gain a deeper understanding of a molecule's electronic and structural behavior.

Biosynthetic Pathway Elucidation of Nobiloside

Investigating the Triterpenoid (B12794562) Aglycone Biosynthesis of Nobiloside

The aglycone of this compound is characterized as a lanostane (B1242432) derivative featuring specific double bonds and a carboxyl group. Its formation involves a series of enzymatic steps.

The foundational step in the biosynthesis of triterpenoids, including the lanostane skeleton found in this compound, is the cyclization of 2,3-oxidosqualene (B107256). This critical reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). OSCs are responsible for constructing the basic polycyclic triterpenoid scaffolds nih.govnih.gov. While the general mechanism of lanostane skeleton formation from 2,3-oxidosqualene by OSCs is well-established in triterpenoid biosynthesis, specific OSCs directly involved in the formation of this compound's unique lanostane aglycone have not been explicitly identified in current research findings.

Following the initial cyclization, the lanostane skeleton undergoes further modifications through a series of oxidative transformations. The aglycone of this compound is distinguished by the presence of 8(9)- and 24(25)-double bonds and a carboxyl group at the C-14 position dntb.gov.uanih.govdntb.gov.ua. Cytochrome P450 monooxygenases (P450s) play a pivotal role in these post-cyclization modifications, mediating various oxidative reactions such as hydroxylation and the introduction of double bonds in triterpenoid biosynthesis nih.govnih.govctdbase.orgnih.govnih.gov. The formation of a carboxyl group, as seen at C-14 in this compound's aglycone, typically involves enzymatic oxidation steps, potentially catalyzed by P450s or other oxidoreductases nih.govwikipedia.org. However, the specific enzymes responsible for introducing the 8(9)- and 24(25)-double bonds and the C-14 carboxyl group in this compound's aglycone have not been characterized in detail.

Elucidation of Glycosidic Linkage Formation and Sugar Chain Assembly

This compound is a triterpenoid saponin (B1150181), meaning its aglycone is linked to a sugar chain via glycosidic bonds. The assembly of this sugar chain is a precise enzymatic process.

The attachment of sugar moieties to the triterpenoid aglycone, a process known as glycosylation, is a crucial step in saponin biosynthesis, significantly impacting the compound's water solubility and biological activity nih.govwikipedia.org. This process is primarily catalyzed by uridine (B1682114) diphosphate (B83284) (UDP)-dependent glycosyltransferases (UGTs) nih.govnih.govctdbase.orgwikipedia.orgpearson.com. These enzymes transfer monosaccharide units from activated sugar donors (e.g., UDP-sugars) to specific acceptor molecules nih.gov. Despite the general understanding of UGTs' role in triterpenoid glycosylation, specific glycosyltransferases directly involved in the formation of this compound's sugar chain have not been characterized or identified in the available literature.

This compound is a trioside, meaning its carbohydrate chain consists of three monosaccharide units dntb.gov.uanih.govdntb.gov.ua. The specific sequence and stereochemistry of these sugar additions are critical for the final structure and function of this compound. The sugar chain is assembled in a defined order:

The first monosaccharide attached to the aglycone is β-D-glucuronic acid.

The second sugar in the chain is β-D-galacturonic acid.

The terminal sugar is α-L-arabinose dntb.gov.uanih.govdntb.gov.ua.

All three monosaccharide residues (β-D-glucuronic acid, β-D-galacturonic acid, and α-L-arabinose) are found in their pyranose forms dntb.gov.uanih.govdntb.gov.ua. The glycosidic linkages connecting β-D-glucuronic acid and β-D-galacturonic acid exhibit a β-configuration. In contrast, the terminal α-L-arabinose is linked with an α-configuration nih.gov. While the precise carbon-to-carbon linkages between the aglycone and the first sugar, and between the subsequent sugar units, are not explicitly detailed in the provided sources, the attachment of the first sugar to the aglycone is typically an O-glycosidic bond at a specific hydroxyl group, often at C-3 in triterpenoid saponins (B1172615) nih.gov.

The detailed order and stereochemistry of monosaccharide additions are summarized in the table below:

| Sugar Position | Monosaccharide Name | Configuration | Ring Form |

| First | β-D-Glucuronic acid | β | Pyranose |

| Second | β-D-Galacturonic acid | β | Pyranose |

| Terminal | α-L-Arabinose | α | Pyranose |

Genetic and Transcriptomic Analysis of Biosynthetic Gene Clusters

Biosynthetic gene clusters (BGCs) are genomic regions where genes encoding enzymes and regulatory elements involved in the production of specific natural products are physically clustered nih.govscispace.com. The identification and analysis of BGCs are crucial for understanding and potentially manipulating the biosynthesis of complex compounds like this compound nih.gov. Advanced bioinformatics tools, such as antiSMASH, are utilized for the rapid identification, annotation, and analysis of BGCs in various organisms, including bacteria and fungi nih.gov. Transcriptomic analyses can complement genomic studies by revealing which genes within a BGC are actively expressed under different conditions, thus indicating active metabolic pathways. However, despite the general importance of BGC analysis in natural product discovery and biosynthesis elucidation, specific genetic and transcriptomic analyses leading to the identification of a dedicated biosynthetic gene cluster for this compound have not been reported in the available research.

Comparative Biosynthetic Studies with Related Marine Triterpenoid Glycosides

Comparative biosynthetic studies reveal both shared enzymatic machinery and divergent pathways that contribute to the structural diversity of marine triterpenoid glycosides. Marine sponges, particularly those from the genus Erylus, are prolific producers of these compounds, including this compound, erylosides, formosides, and sokodosides uni.lufishersci.se.

Shared Precursors and Core Pathways

The fundamental mevalonate (B85504) pathway, leading to 2,3-oxidosqualene, is a conserved biosynthetic route for triterpenoids across various marine organisms, including sponges and echinoderms (sea cucumbers and sea stars) nih.govwikipedia.orgfishersci.ca. This indicates a common evolutionary origin for the core triterpenoid scaffold synthesis. The initial cyclization of 2,3-oxidosqualene by oxidosqualene cyclases (OSCs) is also a shared event, although different OSCs can lead to a variety of triterpene skeletons nih.govsigmaaldrich.com. For instance, the penasterol (B1679222) aglycone of this compound is a lanostane derivative, a common triterpene class found in marine sponges wikipedia.orgwikipedia.org.

Variations in Aglycone Structures

Despite the common precursor, the aglycones of marine triterpenoid glycosides exhibit significant structural variations. For example, while this compound's aglycone is a penasterol derivative with 8(9)- and 24(25)-double bonds and a C-14 carboxyl wikipedia.orgwikipedia.org, other erylosides from Erylus nobilis and Erylus formosus can possess different side chains or additional alkylations wikipedia.orgwikipedia.org. Sarasinosides, another group of marine triterpene glycosides isolated from sponges like Petrosia nigricans and Asteropus sarasinosum, typically feature norlanostane skeletons with varying double bond positions (e.g., 8(9)-, 9(11)-, or 8(14)-double bonds) and distinct 23-keto-Δ24(25) side chains uni.luwikipedia.orgwikipedia.org. These differences arise from the action of diverse tailoring enzymes, such as cytochrome P450 monooxygenases, which introduce specific oxidations, hydroxylations, and other modifications to the basic triterpene scaffold sigmaaldrich.com.

Diversity in Glycosylation Patterns

Table 2: Comparative Structural Features of Selected Marine Triterpenoid Glycosides

| Compound Class | Source Organism | Aglycone Type | Key Aglycone Features | Representative Sugar Moiety Features |

| This compound | Erylus nobilis | Penasterol | Lanostane derivative; 8(9)-, 24(25)-double bonds; C-14 carboxyl wikipedia.orgwikipedia.org | Trisaccharide: β-D-Glucuronic acid (first), β-D-Galacturonic acid, α-L-Arabinose (terminal) wikipedia.orgwikipedia.org |

| Erylosides | Erylus spp. | Lanostane | 8(9)-double bond; C-14 carboxyl; varied side chains, C-24 hydroxyl, C-25 methyls, or C-24 acetyl wikipedia.orgwikipedia.org | Triosides to hexaosides; often α-L-Arabinopyranose as first sugar linked to C-3 wikipedia.orgwikipedia.org |

| Formosides | Erylus formosus | Lanostane | 8(9)-, 24(25)-double bonds; C-14 carboxyl (similar to penasterol) wikipedia.org | Tetraoside; two galactoses, two arabinoses, all in pyranose forms wikipedia.org |

| Sarasinosides | Asteropus sarasinosum, Petrosia nigricans | Norlanostane | 8(9)-, 9(11)-, or 8(14)-double bonds; 23-keto-Δ24(25) side chains wikipedia.orgwikipedia.org | Diverse sugar chains; may include sulfate (B86663) groups wikipedia.orgfishersci.ca |

In Vitro Pharmacological Characterization of Nobiloside

Investigations of Enzymatic Modulation by Nobiloside

This compound has been investigated for its ability to modulate enzyme activity, with a notable focus on neuraminidase.

This compound has demonstrated inhibitory activity against neuraminidase originating from the bacterium Clostridium perfringens. Research indicates that this compound inhibits this enzyme with an IC50 value of 0.46 μg/mL. mdpi.comresearchgate.net While its inhibitory potency has been quantified by IC50, detailed molecular inhibition kinetics, such as the specific type of inhibition (e.g., competitive, non-competitive) or the inhibition constant (Ki), have not been explicitly reported for this compound in the available literature. psu.educore.ac.ukmdpi.com

Table 1: Neuraminidase Inhibition by this compound

| Enzyme Target | IC50 (μg/mL) |

| Clostridium perfringens Neuraminidase | 0.46 |

Current available research focusing solely on this compound does not detail the exploration of other relevant enzyme targets beyond Clostridium perfringens neuraminidase. While other saponins (B1172615) from marine sources have shown diverse enzymatic activities, such as modulation of cholesterol metabolism-related enzymes (e.g., LXRα, ABCA1, HMG-CoAR) or topoisomerase2alpha inhibition, these activities have not been specifically attributed to this compound in the provided scientific literature. scispace.com

Cellular Mechanism-of-Action Studies

Investigations into this compound's cellular mechanisms of action are limited in the provided sources, with some preliminary insights into receptor interactions.

One study suggested an interaction of "Nobiliside" (potentially a related compound or a naming variation of this compound) with the human ZiP 2 transporter. Molecular docking studies indicated that this compound could form hydrogen bonds with specific amino acid residues, namely Ser173-O and Ser 157-H, within the ZiP 2 receptor protein. This interaction was associated with a Gibbs Energy of -9.3. The study also noted interactions within the hydrophobic region and the binding pocket of the protein. researchgate.net

Table 2: Receptor Interaction of Nobiliside (putative this compound)

| Receptor Target | Interaction Type | Key Amino Acid Residues | Gibbs Energy (kcal/mol) |

| Human ZiP 2 Transporter | Hydrogen Bonding | Ser173-O, Ser 157-H | -9.3 |

Specific research detailing this compound's direct modulation of intracellular signaling pathways, such as protein phosphorylation or second messenger systems (e.g., MAP kinase, PI3K, PLC-γ, cAMP, Ca2+ signaling, JAK/STAT pathways), is not available in the provided literature. While general mechanisms of intracellular signaling are well-documented, a direct link between this compound and these pathways has not been established. ufrgs.brbyjus.comlibretexts.orgnih.gov

While comprehensive cell-based phenotypic screening results for this compound are not extensively detailed, its primary reported biological response is the inhibition of Clostridium perfringens neuraminidase. mdpi.comresearchgate.net This enzymatic inhibition can be considered a specific biological response affecting bacterial function. Phenotypic screening generally involves assessing the effects of compounds on cellular phenotypes, such as growth, survival, or specific functional alterations. drugtargetreview.comnih.govlifechemicals.comnih.govnumberanalytics.com this compound's demonstrated neuraminidase inhibition implies an impact on the biological processes mediated by this enzyme in Clostridium perfringens.

Advanced In Vitro Systems for Functional Profiling

Advanced in vitro systems play a crucial role in modern pharmacological research, offering high-throughput capabilities and the ability to mimic complex physiological environments more accurately than traditional 2D cell cultures. These systems are instrumental in functional profiling, target identification, and understanding compound mechanisms of action.

High-Throughput Screening (HTS) Methodologies for Target Identification

High-Throughput Screening (HTS) is a powerful methodology designed for the rapid evaluation of the biological or biochemical activity of a vast number of compounds. researchgate.netnih.govnih.gov This technique employs automated systems and large-scale data analysis to test thousands to millions of chemical, genetic, or pharmacological samples against specific biological targets, such as proteins, enzymes, or cellular processes, within a relatively short timeframe. researchgate.netnih.govnih.gov The primary objective of HTS is to identify "hits"—compounds that demonstrate a desired interaction or effect on the target. researchgate.netnih.gov HTS is widely utilized in the early stages of drug discovery for both hit identification and target validation, accelerating the process of finding promising therapeutic candidates. researchgate.net Key aspects of HTS include miniaturization of assays to reduce costs and increase throughput, and the use of various detection methods, often relying on fluorescence measurements. nih.govnih.gov

Microfluidic and Organoid Systems for Complex Cellular Environment Mimicry

Microfluidic Systems: Microfluidic systems represent an advanced in vitro technology that allows for the manipulation of small fluid volumes within artificially fabricated microsystems, typically at the micron scale. acs.org These systems are highly significant in cell biology and cell-based assays because they can create small and complex structures that closely mimic the in vivo microenvironment of cells, offering more reliable results compared to conventional cell culture methods. mdpi.com Advantages of microfluidic devices include precise control over the cellular microenvironment, the ability to generate stable chemical gradients, continuous flow of fresh media, and the capacity for high-throughput testing and direct output to analytical instruments. acs.org They enable the study of single cells or small cell populations in a 3D environment, facilitating the investigation of cell-cell, cell-substrate, and cell-medium interactions with high accuracy. Microfluidic systems are increasingly used for disease modeling, drug screening, and understanding complex physiological and pathological characteristics of human tissues and organs.

Organoid Systems: Organoids are sophisticated 3D cell culture systems derived from stem cells (pluripotent or adult) that are capable of self-organizing and mimicking the complex structure and function of specific organs in vitro. They bridge the gap between traditional 2D cell cultures, which often lack physiological relevance, and in vivo animal models, which can have limitations in terms of human specificity and ethical considerations. Organoids contain tissue-resident cell types, reflect features of early tissue organization, and can recapitulate disease-specific phenotypes, making them invaluable tools for studying human development, disease mechanisms, and for patient-specific drug screening. They allow for the investigation of intricate cell-cell interactions and responses to external stimuli in a more physiologically relevant context.

Despite the established utility of microfluidic and organoid systems in advanced in vitro pharmacological characterization, specific published detailed research findings or data tables on the application of these systems for the functional profiling of this compound are not available in the provided search results. The known neuraminidase inhibitory activity of this compound could potentially be further explored and validated using these advanced platforms to understand its effects in more complex cellular and tissue environments.

Preclinical in Vivo and in Silico Models for Mechanistic Insights

Utilization of Non-Mammalian Vertebrate Models for Biological Activity Screening

Non-mammalian vertebrate models, such as the zebrafish (Danio rerio), offer significant advantages for the high-throughput screening of biological activities. These models are characterized by their high fecundity, cost-effective maintenance, and suitability for large-scale assays, making them valuable in drug discovery and toxicity testing. Zebrafish embryos, with their transparent nature and external development, allow for direct visual assessment of developing cells and organs, facilitating the observation of compound effects.

In the context of marine natural products, zebrafish models have been utilized to study the chemoreception of defensive compounds produced by sponges. For instance, transcripts derived from a zebrafish cDNA library, when expressed in Xenopus laevis oocytes, exhibited electrophysiological responses to sponge glycosides such as formoside. scispace.com As Nobiloside is a triterpenoidal saponin (B1150181) derived from a marine sponge, the application of such non-mammalian models could be relevant for screening its biological activities and understanding its interactions within a living system, particularly in the context of chemical signaling or defense mechanisms.

Mammalian Preclinical Models for Pathway Elucidation and Target Validation

Mammalian preclinical models, primarily rodents, are extensively employed to gain deeper mechanistic insights into the biological effects of compounds and to validate their molecular targets. These models offer a more physiologically relevant system for studying complex biological processes.

Rodent models, including mice and rats, are widely used in preclinical research due to their practicality, including availability, manageable size, low cost, ease of handling, and rapid reproduction rates. They are considered key models for studying inherited human diseases, sharing a substantial portion of their genetic makeup with humans.

These models are particularly valuable for investigating specific biological systems such as neuroinflammation and immune response. For example, neuroinflammation, an inflammatory response in the central nervous system, is often modeled in rodents using agents like lipopolysaccharide (LPS) or polyinosinic-polycytidylic acid (PolyI:C). These induced models mimic the pathological features of neuroinflammation, characterized by elevated levels of proinflammatory cytokines and activation of glial cells like microglia. While the provided information highlights the utility of rodent models for studying neuroinflammation and immune responses, specific research findings detailing this compound's effects within these particular rodent models were not identified. However, given this compound's known biological activity, such models could be instrumental in exploring its potential impact on these systems.

Genetically engineered animal models (GEMs), predominantly mice, represent powerful tools for unraveling the complexities of human diseases and for advancing therapeutic interventions. These models are created by precisely altering the animal's genome through techniques such as gene knock-out (inactivating a gene), knock-in (inserting a gene), or targeted transgenesis (introducing foreign DNA).

GEMs are invaluable for validating drug targets, studying drug response and resistance, and understanding pharmacodynamics. They can be designed as constitutive models, where genetic alterations are permanent across all cells, or as conditional models, allowing for spatiotemporal control over gene expression. This precision enables researchers to investigate the function of specific genes and their roles in disease pathways, offering a refined approach to understanding how compounds interact with their molecular targets. Although specific studies involving this compound in genetically modified models were not detailed in the provided information, the general utility of these models underscores their potential for future investigations into this compound's molecular mechanisms.

Computational Modeling and Simulation for Pharmacological Predictions

Computational approaches, often referred to as in silico models, play a crucial role in modern drug discovery by providing valuable insights into chemical systems virtually. These methods complement experimental analyses, offering a cost-effective and rapid means of predicting pharmacological properties.

Molecular docking is an in silico method employed to predict the binding modes of small molecules, such as this compound, with target receptors. It estimates molecular interactions and predicts binding affinities, providing a hierarchical ranking of compounds based on their potential to interact with a target.

Molecular dynamics (MD) simulations extend docking studies by simulating the dynamic behavior of molecular systems over time. This technique accounts for the flexibility of both the ligand and the receptor, offering more detailed information on binding mechanisms, the stability of protein-ligand complexes, and precise interaction energies under physiological conditions. The combination of molecular docking and MD simulations is considered a robust approach to enhance the drug discovery process. Given this compound's established neuraminidase inhibitory activity, these computational methods could be applied to predict and analyze its specific interactions with the neuraminidase enzyme, thereby elucidating the precise binding site and the key residues involved in its inhibitory mechanism. The importance of this compound's carboxyl group for its neuraminidase activity suggests a specific interaction that could be explored and visualized through such simulations. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a widely utilized computational methodology in analogue-based drug design. This approach establishes a quantitative correlation between the differences in the biological activity of a series of compounds and variations in their molecular structures.

QSAR models serve as a rapid and cost-effective alternative to traditional in vitro and in vivo assays, particularly in the early stages of drug discovery. They are employed to predict the activity of new candidate compounds and to guide the rational design of derivatives or analogues with improved properties. Furthermore, QSAR can be used to generate three-dimensional pharmacophores and predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. While specific QSAR studies on this compound or its analogues were not detailed in the provided information, the principles of QSAR modeling are broadly applicable to natural products like this compound to optimize its structure for enhanced biological activity or to design novel derivatives.

Research Findings: this compound Neuraminidase Inhibitory Activity

The primary reported biological activity of this compound is its inhibition of neuraminidase from Clostridium perfringens. The inhibitory concentration is presented in the table below.

| Compound | Target Enzyme | IC50 (μg/mL) |

| This compound | Clostridium perfringens Neuraminidase | 0.46 |

Synthetic Chemistry and Semisynthesis of Nobiloside and Its Analogues

Strategies for the Total Chemical Synthesis of Nobiloside Aglycone

The aglycone of this compound is a lanostane-type triterpenoid (B12794562), characterized by a tetracyclic core and a side chain. While the total synthesis of this compound itself has not been reported, strategies for the synthesis of similar complex triterpenoid aglycones can be considered. The construction of the sterically congested tetracyclic system with precise stereochemical control is a major hurdle.

Key synthetic challenges in the synthesis of a this compound-type aglycone would include:

Construction of the Tetracyclic Core: Modern synthetic methods such as polyene cyclizations, Diels-Alder reactions, and radical cyclizations are powerful tools for the assembly of such polycyclic systems.

Stereochemical Control: The numerous stereocenters within the aglycone demand highly stereoselective reactions. Substrate-controlled and catalyst-controlled transformations would be crucial.

Installation of the Side Chain: The functionalized side chain would likely be introduced through convergent strategies, involving the coupling of a pre-synthesized side-chain fragment with the tetracyclic core.

A hypothetical retrosynthetic analysis would likely disconnect the aglycone at the side chain and within the ring system, breaking it down into smaller, more manageable building blocks.

| Synthetic Strategy | Description | Key Reactions |

| Polyene Cyclization | A biomimetic approach that mimics the natural biosynthetic pathway of triterpenoids from squalene. | Cationic cyclization of a polyene precursor. |

| Diels-Alder Cycloadditions | A convergent approach to construct the six-membered rings of the tetracyclic core. | Inter- and intramolecular [4+2] cycloadditions. |

| Radical Cyclizations | Formation of carbon-carbon bonds through radical intermediates to build the ring system. | Tin-mediated or transition-metal-catalyzed radical cyclizations. |

Stereoselective Synthesis of Complex Oligosaccharide Moieties

The oligosaccharide portion of this compound is a linear trisaccharide composed of β-D-glucuronic acid, β-D-galacturonic acid, and α-L-arabinose. The stereoselective formation of the glycosidic linkages is a significant challenge in the synthesis of such complex glycans.

A study has reported the synthesis of two trisaccharides that are structurally similar to the saponins (B1172615) found in Erylus nobilis. mdpi.commdpi.com This work utilized thioglycoside chemistry for the glycosylation reactions, with activation achieved using N-iodosuccinimide (NIS) in the presence of lanthanum(III) triflate (La(OTf)₃). mdpi.com Thioglycosides are versatile glycosyl donors that can be activated under various conditions, allowing for controlled glycosylation.

The general approach to synthesizing the this compound trisaccharide would involve a stepwise assembly of the monosaccharide units. This requires careful planning of the protecting group strategy to allow for selective deprotection and subsequent glycosylation at the desired positions.

| Glycosylation Method | Promoter/Activator | Key Features |

| Thioglycoside Chemistry | NIS/La(OTf)₃ | Versatile donors, tunable reactivity. |

| Trichloroacetimidate Method | TMSOTf, BF₃·OEt₂ | Highly reactive donors, often providing good yields. |

| Glycal Assembly | Electrophilic reagents | Allows for the construction of 2-deoxy sugars and subsequent functionalization. |

Semisynthesis from Natural Precursors for Structural Diversification

Semisynthesis, starting from a readily available natural product, offers a more practical approach to generate structural diversity for biological evaluation. While no semisynthetic studies specifically targeting this compound have been reported, general strategies applied to other saponins could be adapted.

Potential natural precursors for the semisynthesis of this compound analogues could include more abundant triterpenoids with a similar lanostane (B1242432) core. Chemical or enzymatic modifications could then be employed to introduce the specific functionalities of the this compound aglycone. Furthermore, the oligosaccharide chain could be modified by selective hydrolysis and subsequent enzymatic or chemical glycosylation to introduce different sugar units.

| Modification Type | Potential Precursor | Reaction |

| Aglycone Modification | Lanosterol, other abundant triterpenoids | Oxidation, reduction, halogenation, C-H activation. |

| Oligosaccharide Modification | Isolated this compound or related saponins | Selective hydrolysis, enzymatic glycosylation, chemical glycosylation. |

Design and Synthesis of Modified this compound Analogues for Mechanistic Probes

The design and synthesis of modified this compound analogues are crucial for understanding its mechanism of action as a neuraminidase inhibitor and for developing more potent and selective agents. The synthesis of such analogues would rely on the synthetic strategies outlined above.

Key modifications could include:

Aglycone Modifications: Altering the side chain length and functionality, modifying the oxidation pattern of the tetracyclic core, and introducing fluorine atoms to modulate metabolic stability and binding affinity.

Oligosaccharide Modifications: Varying the sugar composition, anomeric configuration, and linkage patterns to probe the importance of the carbohydrate moiety for biological activity. The synthesis of truncated oligosaccharide analogues could help identify the minimal pharmacophore.

Conjugation: Attaching fluorescent tags or photoaffinity labels to the this compound scaffold would create valuable tools for identifying its cellular targets and studying its interactions with proteins.

While the synthesis of this compound analogues has not yet been described in the literature, the development of a flexible synthetic route would enable the exploration of its structure-activity relationships.

| Analogue Type | Purpose | Synthetic Approach |

| Modified Aglycone | Improve potency, selectivity, and pharmacokinetic properties. | Total synthesis or semisynthesis from related natural products. |

| Modified Oligosaccharide | Elucidate the role of the sugar moiety in binding. | Convergent synthesis with modified sugar building blocks. |

| Mechanistic Probes | Target identification and binding studies. | Late-stage functionalization to introduce tags or labels. |

Q & A

Q. Basic

- Identity : Match NMR shifts (e.g., δ 4.8 ppm for anomeric protons) and MS/MS fragmentation to reference data .

- Purity : ≥95% purity via HPLC-DAD (λ = 210 nm) and absence of extraneous peaks in 13C NMR .

- Batch documentation : Record sponge taxonomy, collection site, and extraction dates to address natural variability .

What computational strategies predict this compound’s interactions with biological targets?

Q. Advanced

- Molecular dynamics (MD) simulations : Simulate ligand-receptor binding (e.g., GROMACS) over 100+ ns to assess stability .

- Pharmacophore modeling : Identify essential hydrogen-bond acceptors/donors using Schrödinger Phase .

- ADMET profiling : Predict pharmacokinetics (SwissADME) to prioritize derivatives with favorable bioavailability .

How are in vitro bioactivity assays for this compound optimized to minimize false positives?

Q. Basic

- Dose-range testing : Use 5–10 concentrations (0.1–100 µM) to establish linear response zones .

- Cytotoxicity controls : Include staurosporine as a positive control and solvent-only blanks .

- Endpoint validation : Confirm apoptosis via flow cytometry (Annexin V/PI staining) alongside metabolic assays (MTT) .

What experimental challenges arise in synthesizing this compound analogs, and how are they addressed?

Q. Advanced

- Glycosylation hurdles : Steric hindrance at C3 requires protecting group strategies (e.g., TEMPO-mediated oxidation) .

- Stereochemical control : Use chiral auxiliaries or enzymatic catalysis to ensure α-L-Arap configuration .

- Scalability : Optimize microwave-assisted synthesis for rapid iteration of derivatives .

How do researchers assess this compound’s stability under physiological conditions?

Q. Basic

- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS over 24h .

- Thermal stability : Conduct accelerated stability studies (40°C/75% RH) for 4 weeks .

- Light sensitivity : Store solutions in amber vials and measure photo-degradation products .

What methodologies identify synergistic effects between this compound and conventional therapeutics?

Q. Advanced

- Combination index (CI) : Calculate via CompuSyn software using Chou-Talalay method (CI < 1 indicates synergy) .

- Mechanistic studies : Use transcriptomics (RNA-seq) to map overlapping pathways in combination-treated cells .

- In vivo validation : Test synergy in xenograft models with staggered dosing schedules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.